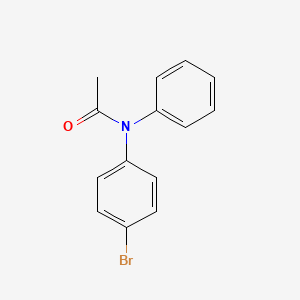

N-(4-Bromophenyl)-N-phenylacetamide

Description

Properties

CAS No. |

29325-58-4 |

|---|---|

Molecular Formula |

C14H12BrNO |

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-(4-bromophenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H12BrNO/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,1H3 |

InChI Key |

XLBKCJHPQFREHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-Bromophenyl)-N-phenylacetamide generally involves the acylation of an amine precursor containing the 4-bromophenyl and phenyl groups. The key synthetic steps include:

Acylation of 2-Amino-4'-Bromobenzophenone Derivatives

One of the most detailed and industrially relevant methods involves starting from 2-amino-4'-bromobenzophenone , which undergoes acetylation to form N-(2-(4'-bromophenyl)acyl)phenylacetamide intermediates. This is followed by halogen acetylation, Friedel-Crafts cyclization, and hydrolysis to yield related products, including bromfenac sodium, a compound structurally related to this compound.

Step 1: Acetylation

2-amino-4'-bromobenzophenone is reacted with acetylation reagents such as acetic anhydride or chloroacetyl chloride in the presence of organic bases like triethylamine or diisopropylethylamine. Solvents used include methylene chloride, toluene, or 2-methyltetrahydrofuran. Reaction temperatures range from 0 to 90 °C, preferably 0 to 50 °C.

Yields for this step are typically high, around 94–95%.Step 2: Halogen Acetylation

The acetylated intermediate reacts with halogen acetylation reagents such as bromoacetyl bromide, chloroacetyl chloride, or bromoacetic anhydride in toluene with organic bases and catalysts like 4-dimethylaminopyridine. Reaction temperatures are controlled between 90 and 110 °C.

Yields for this step range from 83% to 92%.Step 3: Friedel-Crafts Cyclization

The halogenated intermediate undergoes Friedel-Crafts acylation using catalysts like ferric chloride in chlorobenzene solvent at 100–110 °C to form indolin-2-one derivatives.

Yields are reported around 70–80%.Step 4: Hydrolysis and Final Product Formation

The indolinone derivative is hydrolyzed in methanol/water with sodium hydroxide at 60–70 °C to obtain the target compound or related sodium salts. The product is purified by recrystallization, achieving purity above 99%.

This multi-step approach is notable for its high overall yield, controllability, cost-effectiveness, and environmental friendliness, making it suitable for industrial production.

Direct Acylation of 4-Bromobenzyl Chloride with Acetamide

Another synthetic route involves the alkylation of acetamide with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in organic solvents like dichloromethane or toluene under reflux conditions. The crude product is purified by recrystallization or distillation to obtain this compound with high purity.

Detailed Experimental Data and Yields

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation of 2-amino-4'-bromobenzophenone | Acetic anhydride or chloroacetyl chloride, triethylamine or diisopropylethylamine, methylene chloride/toluene, 0–50 °C | 94–95 | High purity intermediate |

| 2 | Halogen acetylation | Bromoacetyl bromide or chloroacetic anhydride, 4-dimethylaminopyridine, toluene, 90–110 °C | 83–92 | Formation of halogenated acetamide |

| 3 | Friedel-Crafts cyclization | Ferric chloride, chlorobenzene, 100–110 °C | 70–80 | Cyclized indolin-2-one intermediate |

| 4 | Hydrolysis and purification | NaOH, methanol/water, 60–70 °C | 80–85 | Final product or sodium salt, purity >99% |

Analytical Characterization

The synthesized this compound and related intermediates are characterized by:

- [^1H NMR Spectroscopy](pplx://action/followup): Typical chemical shifts include aromatic protons between δ 6.3 and 8.0 ppm and methyl protons near δ 3.2 ppm in DMSO-d6 solvent.

- Purity Assessment: High-performance liquid chromatography (HPLC) and recrystallization methods confirm purity levels above 99% for the final product.

- Melting Point and Physical Properties: Consistent with literature values for the compound class.

Summary of Key Advantages of the Multi-step Preparation Method

- High Yield and Purity: Each step is optimized to maximize yield, with overall yields exceeding 70% for the final product.

- Mild Reaction Conditions: Use of mild organic bases and controlled temperatures reduces side reactions.

- Scalability: Suitable for industrial scale-up due to simple work-up and environmentally friendly reagents.

- Versatility: The method allows for modification of substituents, enabling synthesis of related derivatives.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-N-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, e.g., N-(4-aminophenyl)-N-phenylacetamide.

Oxidation: Products may include N-(4-bromophenyl)-N-phenylacetic acid.

Reduction: Products may include N-(4-bromophenyl)-N-phenylethylamine.

Scientific Research Applications

N-(4-Bromophenyl)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Acetamide Derivatives

Halogen substituents (F, Cl, Br, I) significantly impact biological activity.

Table 1: Inhibitory Potency of N-(4-Halophenyl)maleimides Against MGL

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

The brominated analog (IC₅₀ = 4.37 µM) showed comparable potency to the iodinated derivative, indicating that bulkier halogens may enhance binding in certain enzyme pockets without steric hindrance .

Pyridazinone-Based FPR Agonists

N-(4-Bromophenyl)acetamide derivatives functionalized with pyridazin-3(2H)-one moieties exhibit selective activity against formyl peptide receptors (FPR1/FPR2). For example:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

- Mixed FPR1/FPR2 ligands with methoxybenzyl groups demonstrate that electron-donating substituents (e.g., methoxy) enhance receptor specificity, while bromine’s electron-withdrawing effect stabilizes ligand-receptor interactions .

Tyrosinase Inhibitors

While fluorophenyl analogs dominate tyrosinase inhibition studies, bromophenyl derivatives remain understudied. A comparison of triazole-thioacetamide derivatives highlights this gap (Table 2) :

Table 2: Tyrosinase Inhibition by Triazole-Thioacetamides

| Compound | IC₅₀ (µM) |

|---|---|

| 2-(4,5-bis(4-fluorophenyl)-triazol-3-ylthio)-N-phenylacetamide | 0.124 |

| 2-(4-(4-fluorophenyl)-phenyl-triazol-3-ylthio)-N-phenylacetamide | 0.219 |

| Bromophenyl analog | No data |

Structural Analogs with Heterocyclic Moieties

- 2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide : This compound, synthesized via microwave-assisted methods, showed 89% yield, emphasizing efficient synthetic routes for bromophenyl derivatives .

- 2-(Benzhydrylthio)-N-(4-bromophenyl)acetamide: Exhibited psychobiological activity in mice, with IR and NMR data confirming structural integrity .

Antimicrobial and Antifungal Derivatives

While N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives are well-documented for antifungal activity , bromophenyl analogs are less explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.